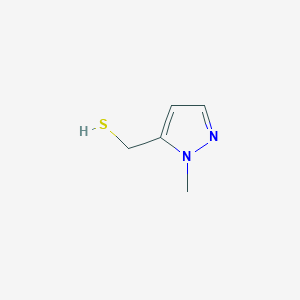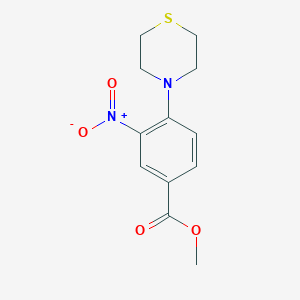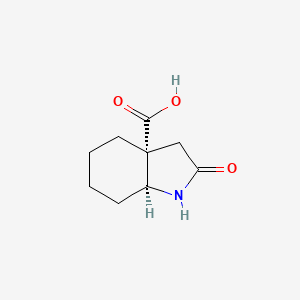
2-(2-Ethyloxan-4-yl)propan-1-ol
カタログ番号 B2354156
CAS番号:
2248296-61-7
分子量: 172.268
InChIキー: MMMYHCAOQQTZQG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds, such as propan-1-ol, involves various chemical reactions. For instance, propan-1-ol can be produced from propylene via a chemical looping approach . Silver- and gold-based catalysts were prepared, with SrFeO3−δ perovskite as a catalyst support . Another method involves the reaction of primary halogenoalkanes with hydroxide ions .Molecular Structure Analysis
The molecular structure of alcohols like propan-1-ol involves a carbon-oxygen double bond, which is highly polar . The slightly positive carbon atom is attacked by a nucleophile, such as a hydride ion .Chemical Reactions Analysis
Alcohols can undergo various chemical reactions. For example, secondary alcohols can be oxidized to ketones . Alcohols can also react with organic acids to form esters . In addition, they can be involved in combustion reactions .Physical And Chemical Properties Analysis
Alcohols have unique physical and chemical properties. For instance, propan-1-ol is a colorless liquid with a diluted odor and is miscible with water and many organic liquids . It has a relatively high vapor pressure .作用機序
Safety and Hazards
将来の方向性
Research into the production and use of alcohols like propan-1-ol is ongoing. For instance, a novel chemical looping approach for propan-1-ol production from propylene was recently investigated . Such research could lead to more efficient and sustainable methods for producing alcohols in the future.
特性
IUPAC Name |
2-(2-ethyloxan-4-yl)propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c1-3-10-6-9(4-5-12-10)8(2)7-11/h8-11H,3-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMMYHCAOQQTZQG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC(CCO1)C(C)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

![8-((2,5-Dimethylphenyl)sulfonyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2354074.png)

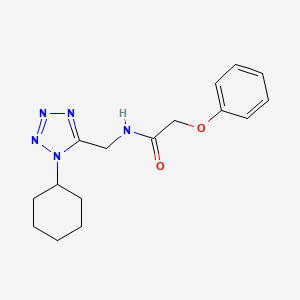
![(E)-3-phenyl-1-[4-[(E)-3-phenylprop-2-enoyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2354082.png)
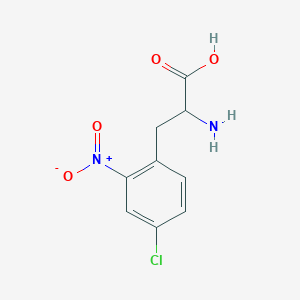
![cis-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol](/img/structure/B2354087.png)
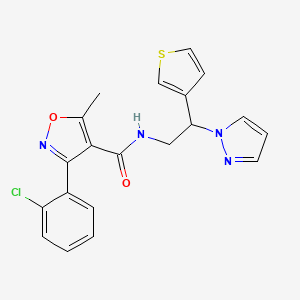
![(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(m-tolyl)methanone](/img/structure/B2354089.png)
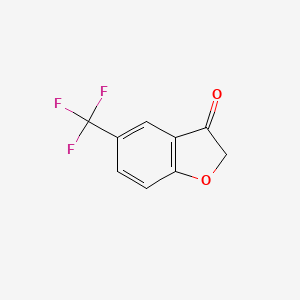
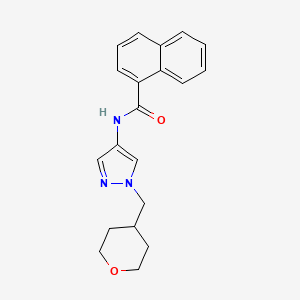
![2-(ethylthio)-N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)benzamide](/img/structure/B2354092.png)
